molecular formula C14H20N2O B7874156 3-amino-N-cyclopropyl-N-(2-methylpropyl)benzamide

3-amino-N-cyclopropyl-N-(2-methylpropyl)benzamide

Cat. No.: B7874156
M. Wt: 232.32 g/mol
InChI Key: FNUFZOOEHAHACL-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with an amino group at the 3-position and two distinct alkylamine groups: a cyclopropyl and a 2-methylpropyl (isobutyl) moiety. For instance, cyclopropyl groups are known to influence steric and electronic profiles in medicinal chemistry, while the 2-methylpropyl chain may enhance lipophilicity .

Properties

IUPAC Name

3-amino-N-cyclopropyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)9-16(13-6-7-13)14(17)11-4-3-5-12(15)8-11/h3-5,8,10,13H,6-7,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUFZOOEHAHACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CC1)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-cyclopropyl-N-(2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure

The molecular structure of this compound includes:

  • An amino group (NH2-NH_2)
  • A cyclopropyl group
  • A 2-methylpropyl side chain
  • A benzamide backbone

This unique configuration contributes to its interaction with various biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Neuroleptic activity

Anticancer Activity

Studies have shown that benzamide derivatives can inhibit cancer cell growth. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways.

Table 1: Summary of Anticancer Studies

CompoundMechanism of ActionCell Line TestedIC50 (μM)
Compound AApoptosis induction via mitochondrial pathwayHeLa5.0
Compound BInhibition of cell cycle progressionMCF-77.5
This compoundTBDTBDTBD

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets or enzymes involved in cell signaling pathways.

  • Receptor Binding : The amino group may facilitate hydrogen bonding with target receptors.
  • Enzyme Inhibition : Similar compounds have shown inhibition of kinases, which are crucial in cancer proliferation.

Case Studies

Several case studies have highlighted the potential of benzamide derivatives in treating various conditions:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of several benzamides against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential for development as antimicrobial agents.
  • Neuroleptic Activity Investigation :
    • Research into the neuroleptic effects of benzamide derivatives showed that modifications in the side chains could enhance activity while reducing side effects.
    • Compounds similar to this compound were tested for their ability to mitigate symptoms in animal models of psychosis.

Comparison with Similar Compounds

A comparison with related compounds can illuminate the unique properties of this compound.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound XN-alkyl substitutionModerate anticancer
Compound YAdditional halogenStrong antimicrobial
This compoundCyclopropyl and amino groupsTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 3-amino-N-cyclopropyl-N-(2-methylpropyl)benzamide with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity/Notes Reference
This compound (Target) C₁₄H₁₉N₃O (inferred) ~245.33 3-amino, N-cyclopropyl, N-isobutyl ~2.5* Likely moderate lipophilicity -
3-Chloro-N-(2-methylpropyl)benzamide C₁₁H₁₄ClNO 211.69 3-chloro, N-isobutyl 2.93 Higher logP due to chloro group
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-chloro-N-(2-methylpropyl)benzamide C₁₈H₂₉ClN₂O₃ 356.89 Chloro, tert-butylamino, hydroxypropoxy 3.2* Enhanced solubility via polar groups
N-[1-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide C₁₃H₁₆N₄OS 276.36 Thiadiazole ring, amino group ~1.8 Antimicrobial potential

*Estimated based on substituent contributions.

Key Observations:

  • Lipophilicity: The target compound’s logP (~2.5) is lower than 3-chloro-N-(2-methylpropyl)benzamide (logP 2.93) due to the polar amino group replacing chlorine. However, it remains more lipophilic than thiadiazole-containing analogs (logP ~1.8) .

Critical Analysis of Limitations and Opportunities

  • Data Gaps : Direct experimental data (e.g., NMR, bioactivity) for the target compound are absent in the evidence, necessitating further research.
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., chloro, as in ) or polar moieties (e.g., hydroxypropoxy in ) could fine-tune solubility and target engagement .

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